molecular formula C9H9FO2 B1312792 3-Ethyl-4-fluorobenzoic acid CAS No. 847862-92-4

3-Ethyl-4-fluorobenzoic acid

Cat. No. B1312792
M. Wt: 168.16 g/mol
InChI Key: LUNPXEOUMUXBDU-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorobenzoic acid is a derivative of benzoic acid carboxylic acid . It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 3-Ethyl-4-fluorobenzoic acid can be achieved via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-fluorobenzoic acid is represented by the InChI code 1S/C9H9FO2/c1-2-6-5-7 (9 (11)12)3-4-8 (6)10/h3-5H,2H2,1H3, (H,11,12) . The molecular weight of this compound is 168.17 .


Physical And Chemical Properties Analysis

3-Ethyl-4-fluorobenzoic acid is a white to light yellow crystal powder . It has a significantly acidic nature .

Scientific Research Applications

Antituberculosis Activity

Research has revealed the potential of 4-fluorobenzoic acid derivatives in combating tuberculosis. Specifically, certain hydrazide-hydrazones based on 4-substituted benzoic acid, including 4-fluorobenzoic acid, have been synthesized and shown notable inhibitory activity against Mycobacterium tuberculosis H37Rv. These findings highlight a promising direction for developing new anti-tubercular agents (Koçyiğit-Kaymakçioğlu et al., 2006).

Fluorination in Medicinal Chemistry

The fluorination of benzoic acid derivatives, including 4-fluorobenzoic acid, is a significant process in medicinal chemistry, particularly for drug synthesis. For instance, the fluorination of ethyl 4-(trimethylammonium triflate)benzoate yields ethyl 4-[18F]fluorobenzoate, a crucial intermediate in preparing N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). This compound is used for labeling proteins through [18F]fluorobenzoylation, demonstrating the relevance of fluorobenzoic acids in developing radiopharmaceuticals (G. Tang et al., 2008).

Biodegradation Studies

Studies on the biodegradation of fluorobenzoic acids, including 3-fluorobenzoate, have provided insights into microbial metabolism and environmental detoxification. For instance, a strain of Sphingomonas sp. HB-1 has been found capable of degrading 3-fluorobenzoate, with the biodegradation pathway involving the formation of various fluorinated intermediates. This research is crucial for understanding the environmental fate of fluorinated organic compounds and exploring the potential of microbial bioremediation (F. Boersma et al., 2004).

Herbicidal Applications

Derivatives of fluorobenzoic acid, such as 3-chloro-4-fluorobenzoylthiourea, have been synthesized and shown to exhibit herbicidal activity. These compounds offer a potential avenue for the development of new herbicides, highlighting the importance of fluorobenzoic acids in agricultural chemistry (Liu Chang-chun, 2006).

properties

IUPAC Name

3-ethyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNPXEOUMUXBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464305
Record name 3-ethyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-fluorobenzoic acid

CAS RN

847862-92-4
Record name 3-ethyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-fluoro-3-ethylbenzoyl chloride was prepared in 5 steps from 3-bromo-4-fluorobenzoic acid. 3-bromo-4-fluorobenzoic acid was converted to methyl 3-bromo-4-fluorobenzoate by treatment with trimethylsilyl diazomethane (1.5 equivalents) in benzene/methanol (4/1) at room temperature. Subsequent reaction with tributyl(vinyl) tin (1.2 equivalents) in DMF in the presence of catalytic dichlororbis(triphenylphosphine)palladium(II) (0.1 equivalents) at 80° C. under an argon atmosphere, followed by aqueous work up and standard chromatography (10% ethyl acetate/hexanes), yielded methyl 4-fluoro-3-vinylbenzoate. Hydrogenation of the vinyl group by treatment of this material with palladium on carbon (10% palladium on carbon, 10% by mass) in methanol under an hydrogen atmosphere then afforded methyl 3-ethyl-4-fluorobenzoate. This material was dissolved in methanol/tetrahydrofuran/water (2/1/1) then lithium hydroxide (5.0 equivalents) was added and reaction mixture stirred at room temperature for 2 hours. The mixture was concentrated, the residue acidified with a 1N HCl aqueous solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated to give 4-fluoro-3-ethylbenzoic acid. This material was directly converted to 4-fluoro-3-ethylbenzoyl chloride by treatment with thionyl chloride (2.2 equivalents) in dichloromethane at room temperature for 2 hours followed by removal of the volatiles in vaccuo). The rest of the procedures were followed as indicated in general procedure B to afford N-(4-chlorophenyl)-N-[(2S,4R)-1-(3-ethyl-4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]acetamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Gohier, AS Castanet, J Mortier - The Journal of Organic …, 2005 - ACS Publications
… with 2.2 equiv of LTMP in THF at −78 C (normal addition), 4-fluoro-3-methylbenzoic acid (3Me-1a) was formed as a sole isomer (40%, entry 11) along with 3-ethyl-4-fluorobenzoic acid (…
Number of citations: 37 pubs.acs.org

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